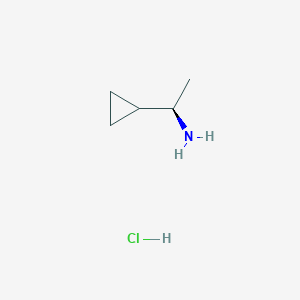

(R)-1-Cyclopropylethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-cyclopropylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4(6)5-2-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWFMMNJURDPFP-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195252-68-7 | |

| Record name | (1R)-1-cyclopropylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Cyclopropylethanamine hydrochloride chemical structure and stereochemistry

An In-depth Technical Guide to (R)-1-Cyclopropylethanamine Hydrochloride

Abstract

This compound is a chiral primary amine of significant interest in modern medicinal chemistry. Its unique structural architecture, combining a strained cyclopropyl ring with a chiral ethylamine side chain, offers a valuable scaffold for the development of novel therapeutics. The cyclopropyl moiety often serves as a bioisosteric replacement for larger or more metabolically labile groups, conferring advantageous properties such as enhanced metabolic stability, increased potency, and improved physicochemical characteristics. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, enantioselective synthesis, and critical role as a building block in drug discovery, with a particular focus on its application in the synthesis of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists for treating autoimmune diseases.

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of drug discovery, the strategic incorporation of small, conformationally constrained structural motifs is a cornerstone of lead optimization. The cyclopropyl group, a three-membered carbocycle, is a premier example of such a motif. Despite its high ring strain (~27.5 kcal/mol), the cyclopropyl fragment is increasingly utilized to address common challenges in drug development.[1] Its unique electronic and steric properties—shorter and stronger C-H bonds, enhanced π-character in its C-C bonds, and rigid, planar geometry—allow it to function as a versatile modulator of a molecule's pharmacological profile.

The introduction of a cyclopropyl group can:

-

Enhance Metabolic Stability: By replacing metabolically vulnerable groups (e.g., isopropyl or tert-butyl groups), it can block sites of oxidative metabolism by Cytochrome P450 enzymes.

-

Improve Binding Affinity: Its rigid structure reduces the entropic penalty upon binding to a biological target, and its unique electronics can engage in favorable interactions within a receptor's binding pocket.

-

Modulate Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

This compound represents a sophisticated building block that combines the benefits of the cyclopropyl group with the stereochemical precision required for selective interaction with chiral biological targets.

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | (1R)-1-cyclopropylethan-1-amine hydrochloride | [2] |

| CAS Number | 195252-68-7 | [2][3] |

| Molecular Formula | C₅H₁₂ClN | [2] |

| Molecular Weight | 121.61 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| SMILES | CC1CC1.Cl | [2] |

| InChIKey | WZWFMMNJURDPFP-SCSAIBSYSA-N (HCl salt) | |

| Storage | Store at 0-8 °C under inert gas (e.g., Argon) | [2] |

Molecular Structure and Stereochemistry

Chemical Structure

This compound is the salt formed between the chiral amine, (R)-1-cyclopropylethanamine, and hydrochloric acid. The core structure features a central carbon atom (C1) bonded to four distinct substituents:

-

A cyclopropyl ring : A strained, three-carbon aliphatic ring.

-

A methyl group (-CH₃).

-

An ammonium group (-NH₃⁺), protonated by HCl.

-

A hydrogen atom .

The presence of these four different groups makes the C1 carbon a stereocenter, giving rise to two possible enantiomers: (R) and (S).

Stereochemistry: The Critical (R)-Configuration

The designation "(R)" refers to the absolute configuration at the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule:

-

The amino group (-NH₂) has the highest priority (1).

-

The cyclopropyl group (-C₃H₅) has the second-highest priority (2).

-

The methyl group (-CH₃) has the third priority (3).

-

The hydrogen atom has the lowest priority (4).

When orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the "(R)" (from the Latin rectus) designation. This specific three-dimensional arrangement is crucial, as biological macromolecules (enzymes, receptors) are themselves chiral and will often interact preferentially with only one enantiomer of a drug molecule.

Enantioselective Synthesis and Manufacturing

The industrial production of a single enantiomer like (R)-1-cyclopropylethanamine requires a robust and scalable asymmetric synthesis. A common and effective strategy is diastereoselective reductive amination, which utilizes a chiral auxiliary to direct the stereochemical outcome.[4]

Retrosynthetic Analysis

A logical retrosynthetic disconnection traces the target molecule back to simple, commercially available starting materials. The primary amine can be formed via the removal of a chiral auxiliary, which itself was introduced through the reductive amination of a prochiral ketone.

Field-Proven Synthesis Protocol

The following protocol is a scalable, three-step process adapted from patented industrial methods for producing optically active 1-cyclopropylalkylamines.[5]

Starting Materials:

-

Cyclopropyl methyl ketone

-

(S)-(-)-α-Phenylethylamine (Chiral Auxiliary)

-

Titanium(IV) isopropoxide (or other dehydrating agent)

-

Sodium borohydride (NaBH₄) or Hydrogen (H₂) with Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Toluene

-

Hydrochloric acid (HCl)

Step 1: Diastereoselective Imine Formation

-

Causality: This step condenses the prochiral ketone with the chiral amine to form a chiral imine intermediate. The (S)-configuration of the auxiliary sterically hinders one face of the newly formed C=N double bond, setting the stage for stereoselective reduction.

-

Protocol:

-

To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in toluene, add (S)-(-)-α-phenylethylamine (1.05 eq).

-

Add a dehydrating agent, such as titanium(IV) isopropoxide (0.2 eq), to drive the equilibrium towards the imine product by removing water.

-

Heat the mixture to reflux (approx. 110°C) for 12-18 hours, monitoring the reaction for completion by GC-MS or TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude imine, which is used directly in the next step.

-

Step 2: Diastereoselective Reduction

-

Causality: The imine is reduced to a secondary amine. The chiral auxiliary directs the hydride attack (from NaBH₄) or hydrogenation to the less sterically hindered face of the imine, preferentially forming one of the two possible diastereomers.

-

Protocol:

-

Dissolve the crude imine in a suitable solvent, such as methanol.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until the reduction is complete.

-

Carefully quench the reaction by the slow addition of water, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude diastereomeric secondary amine.

-

Step 3: Debenzylation and Salt Formation

-

Causality: The final step is the hydrogenolysis of the C-N bond connecting the chiral auxiliary, which is cleaved to release the desired primary amine. The product is then isolated as its stable and easily handled hydrochloride salt.

-

Protocol:

-

Dissolve the crude secondary amine in methanol.

-

Transfer the solution to a hydrogenation vessel and add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

-

Heat the reaction to 40-50°C and stir vigorously for 24-48 hours.

-

After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Cool the filtrate to 0-5°C and slowly add a solution of hydrochloric acid in isopropanol or diethyl ether until the pH is acidic (~pH 2).

-

The this compound will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product with high enantiomeric purity.

-

Role in Drug Development: A Case Study with RORγt Inverse Agonists

(R)-1-Cyclopropylethanamine is a key building block in the synthesis of potent and selective inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt).[5]

Target Rationale: RORγt in Autoimmune Disease

RORγt is a nuclear receptor and transcription factor that is essential for the differentiation of T helper 17 (Th17) cells.[6][7] Th17 cells are a subset of T-cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[8] Overproduction of IL-17 is a key driver in the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[9][10] Therefore, inhibiting the function of RORγt with a small molecule inverse agonist is a highly validated therapeutic strategy to suppress the Th17 pathway and reduce inflammation.

Case Study: Vimirogant (VTP-43742)

Vimirogant (VTP-43742) is an orally active RORγt inverse agonist that entered clinical trials for the treatment of psoriasis.[5][11][12] While its development was halted, its structure and potent activity provide an excellent example of the application of (R)-1-cyclopropylethanamine. The proposed structure of VTP-43742 incorporates this chiral amine, where it is believed to form a crucial interaction within the ligand-binding domain of the RORγt protein.

In this conceptual model, the positively charged ammonium group of the moiety forms a critical salt bridge or hydrogen bond with a polar residue in the receptor. Simultaneously, the small, rigid, and lipophilic cyclopropyl group fits snugly into a hydrophobic sub-pocket, anchoring the ligand and enhancing binding affinity. The specific (R)-stereochemistry ensures the precise 3D orientation of these groups for optimal engagement with the receptor, highlighting why enantioselective synthesis is non-negotiable for this application.

Analytical Characterization

Quality control for this compound relies on standard analytical techniques:

-

¹H NMR: The proton NMR spectrum provides structural confirmation. Expected signals include a complex multiplet for the cyclopropyl protons (approx. 0.2-1.0 ppm), a doublet for the methyl group, a multiplet for the methine proton, and a broad singlet for the ammonium protons.[12]

-

Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase is essential to determine the enantiomeric excess (e.e.) and confirm the stereochemical purity of the final product.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the parent amine.

Safety and Handling

This compound and its parent amine are classified as hazardous materials.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the unique benefits of the cyclopropyl motif within a stereochemically defined framework. Its successful application in the synthesis of advanced clinical candidates like RORγt inverse agonists underscores its value to the pharmaceutical industry. The robust, scalable, and enantioselective synthesis pathways developed for its production enable its reliable supply for research and development, solidifying its place as a key component in the medicinal chemist's toolkit for addressing complex therapeutic challenges.

References

-

PubChem. (n.d.). 1-Cyclopropylethanamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

- Kummeter, M., & Baum, B. (2016). Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742.

-

Kummeter, M., & Baum, B. (2016). Data for RORγt inverse agonist VTP-43742. ResearchGate. Retrieved January 26, 2026, from [Link]

- Solt, L. A., Kumar, N., Nuhant, P., Wang, Y., Lauer, J. L., Tully, D. C., ... & Griffin, P. R. (2011). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Journal of Biological Chemistry, 286(41), 35881-35891.

- Marcoux, D., & Charette, A. B. (2017). The therapeutic potential of RORγ modulators in the treatment of human disease. Journal of Medicinal Chemistry, 60(1), 41-64.

- Google Patents. (2013). US8389739B1 - Modulators of retinoid-related orphan receptor gamma.

-

ResearchGate. (2016). Preparation of preferred target compounds. Retrieved January 26, 2026, from [Link]

- The Journal of Immunology. (2016). VTP-43742 is a potent and selective RORγt blocker that demonstrates oral efficacy in a mouse model of autoimmunity through suppression of IL-17A production. The Journal of Immunology, 196(1 Supplement), 68.13.

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved January 26, 2026, from [Link]

- Norman, P. (2019). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. ACS Medicinal Chemistry Letters, 10(11), 1546-1551.

-

University of Groningen. (n.d.). Improved Methodology for the Preparation of Chiral Amines. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Norman, P. (2018). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters, 9(10), 1012-1017.

- Google Patents. (2016). WO2014086894A1 - Modulators of the retinoid-related orphan receptor gamma (ror-gamma) for use in the treatment of autoimmune and inflammatory diseases.

-

DC Chemicals. (n.d.). VTP-43742 Datasheet. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2016). RORγt inhibitors as potential back-ups for the Phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345. Retrieved January 26, 2026, from [Link]

- Google Patents. (2024). US20240245633A1 - ROR Gamma Agonists as Enhancers of Protective Immunity.

-

PubChem. (n.d.). (R)-1-Cyclopropylethylamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

- 1. VTP-43742 Datasheet DC Chemicals [dcchemicals.com]

- 2. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8389739B1 - Modulators of retinoid-related orphan receptor gamma - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-1-Cyclopropylethanamine Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

This guide provides a comprehensive technical overview of (R)-1-Cyclopropylethanamine hydrochloride (CAS Number: 195252-68-7), a chiral amine of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, stereoselective synthesis, critical applications in medicinal chemistry, and detailed analytical characterization, offering field-proven insights into its utility as a valuable molecular scaffold.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural motif in modern drug design. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a bent-bond structure resembling a pi-system, confer a range of advantageous characteristics to parent molecules. These include enhanced metabolic stability, increased potency, and improved membrane permeability. When incorporated into a chiral amine such as (R)-1-Cyclopropylethanamine, it provides a versatile building block for the synthesis of enantiomerically pure pharmaceuticals, targeting a wide array of therapeutic areas from neurological disorders to cardiovascular diseases.[1]

This compound is the salt form of this chiral amine, which often improves its handling, stability, and solubility properties, making it more amenable for use in various synthetic and biological applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 195252-68-7 | [2] |

| Molecular Formula | C₅H₁₂ClN | [2] |

| Molecular Weight | 121.61 g/mol | [2] |

| Appearance | White solid | [3] |

| Storage | Store at 0-8 °C | [3] |

While specific, publicly available, comprehensive spectral data for this compound is limited, the following represents expected characteristic spectroscopic features based on its structure and data from similar compounds.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets in the upfield region), the methine proton adjacent to the nitrogen and cyclopropyl group (a multiplet), the methyl protons (a doublet), and the ammonium protons (a broad singlet). |

| ¹³C NMR | Resonances for the cyclopropyl carbons (at high field), the chiral methine carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine salt, C-H stretching for the cyclopropyl and ethyl groups, and C-N stretching. |

| Mass Spectrometry | The mass spectrum would show the molecular ion of the free base (C₅H₁₁N) at m/z 85.15. |

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure (R)-1-Cyclopropylethanamine is a critical step in its utilization. A robust and scalable method often involves the diastereoselective reduction of an imine formed from cyclopropyl methyl ketone and a chiral auxiliary, such as (R)-(+)-alpha-phenylethylamine. The resulting diastereomers can then be separated, and the chiral auxiliary removed to yield the desired enantiomer.

Synthetic Workflow

The following diagram illustrates a common synthetic strategy.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Adapted from a Scalable Synthesis of the (S)-enantiomer)

This protocol is adapted from a patented, scalable method for the synthesis of the opposite enantiomer and can be modified by using (R)-(+)-alpha-phenylethylamine as the chiral auxiliary.

Step 1: Imine Formation and Diastereoselective Reduction

-

In a suitable reactor, combine cyclopropyl methyl ketone and (R)-(+)-alpha-phenylethylamine in a solvent such as THF.

-

Add a Lewis acid catalyst (e.g., Ti(OiPr)₄) and heat the mixture to facilitate imine formation.

-

Cool the reaction mixture and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to control the exothermic reaction.

-

After the reduction is complete, quench the reaction carefully with a suitable solvent like ethanol, followed by water.

-

Work-up the reaction mixture by adding a base (e.g., NaOH solution) and filtering to remove inorganic salts. The filtrate contains a mixture of diastereomeric secondary amines.

Step 2: Separation and Chiral Auxiliary Cleavage

-

The diastereomers can be separated by fractional crystallization of their salts (e.g., with mandelic acid) or by column chromatography.

-

Once the desired diastereomer is isolated, the phenylethyl chiral auxiliary is cleaved. This is typically achieved by hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified (R)-1-Cyclopropylethanamine free base in a suitable anhydrous solvent, such as diethyl ether.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of a variety of biologically active molecules. The incorporation of this moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Key Therapeutic Areas

-

Antidepressants: The cyclopropylamine scaffold is a well-known pharmacophore in monoamine oxidase inhibitors (MAOIs), a class of antidepressants.[4]

-

Antiviral and Anticancer Agents: The unique conformational constraints and electronic properties of the cyclopropyl ring can enhance binding to viral or cancer-related protein targets.[4]

-

Neurological and Cardiovascular Disorders: The chiral nature of (R)-1-Cyclopropylethanamine allows for the development of stereospecific drugs that can interact with specific receptor subtypes in the central nervous system and cardiovascular system.[1]

Mechanism of Action and Structure-Activity Relationships

The introduction of the cyclopropyl group can lead to:

-

Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in alkyl chains.

-

Enhanced Receptor Binding: The rigid structure of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to higher affinity for its biological target.

-

Improved Pharmacokinetic Profile: The lipophilicity and conformational effects of the cyclopropyl moiety can positively influence absorption, distribution, metabolism, and excretion (ADME) properties.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Chromatographic Analysis: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the enantiomeric purity of (R)-1-Cyclopropylethanamine.

Illustrative Chiral HPLC Method Development:

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for amine separations.

-

Mobile Phase Screening: A systematic screening of different mobile phases is crucial. This typically involves mixtures of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution for basic compounds.

-

Method Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, flow rate, and column temperature can be optimized to achieve baseline resolution (Rs > 1.5) and a reasonable analysis time.

Example Protocol Outline:

-

Column: Chiralpak® AD-H or similar polysaccharide-based chiral column.

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Temperature: Ambient.

Spectroscopic Analysis

As mentioned in Section 2, a combination of NMR, IR, and Mass Spectrometry is used to confirm the chemical structure and identity of the compound.

Safety and Handling

This compound and its free base are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical compounds. Its unique structural features, combined with the ability to produce it in high enantiomeric purity, make it a powerful tool for medicinal chemists. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is essential for its successful application in the discovery and development of novel therapeutics.

References

- (1R)-1-cyclopropylethan-1-amine hydrochloride. Advanced ChemBlocks Inc. Accessed January 26, 2026.

- 1-Cyclopropylethanamine. PubChem. Accessed January 26, 2026.

- 1-Cyclopropylethylamine hydrochloride. PubChem. Accessed January 26, 2026.

- (R)-1-Cyclopropylethan-1-amine hydrochloride. BLDpharm. Accessed January 26, 2026.

- (R)-1-Cyclopropylethylamine. PubChem. Accessed January 26, 2026.

- This compound. MySkinRecipes. Accessed January 26, 2026.

- (R)-1-Cyclopropylethylamine AldrichCPR. Sigma-Aldrich. Accessed January 26, 2026.

- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem. Accessed January 26, 2026.

- Chiral HPLC Separations. Phenomenex. Accessed January 26, 2026.

- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Accessed January 26, 2026.

- Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.

- ¹H-NMR of Cyclopropylamine HCl salt. Reddit. Accessed January 26, 2026.

- Safety Data Sheet - (S)-1-CYCLOPROPYLETHYLAMINE HYDROCHLORIDE. ChemicalBook. Accessed January 26, 2026.

- Safety Data Sheet. Angene Chemical. Accessed January 26, 2026.

- Gardarsdottir, H. (2024).

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021).

- SAFETY DATA SHEET. Fisher Scientific. Accessed January 26, 2026.

- spectroscopic data of 2-Cyclopropen-1-one (1H NMR, 13C NMR, IR). Benchchem. Accessed January 26, 2026.

Sources

The Synthetic Alchemist's Guide to Chiral Cyclopropylamines: From Fundamental Principles to Advanced Applications

Introduction: The Enduring Allure of the Strained Ring

In the landscape of medicinal chemistry and drug development, the cyclopropane ring stands as a testament to the adage that "small is mighty." This three-membered carbocycle, with its inherent ring strain and unique electronic properties, imparts a range of desirable attributes to bioactive molecules. When an amine functionality is introduced, and particularly when a stereocenter is established, the resulting chiral cyclopropylamine becomes a privileged scaffold. These motifs are found in a growing number of pharmaceuticals and clinical candidates, where they serve as rigid spacers, conformational locks, and metabolic blockers, ultimately enhancing potency, selectivity, and pharmacokinetic profiles.[1]

This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of chiral cyclopropylamines. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a deeper understanding of the principles that govern these transformations. We will delve into the causality behind experimental choices, providing field-proven insights to empower the rational design and execution of synthetic routes to these valuable building blocks.

I. Catalytic Asymmetric Cyclopropanation: Forging Chirality with Precision

The direct, enantioselective cyclopropanation of alkenes is one of the most elegant and atom-economical approaches to chiral cyclopropanes. This is typically achieved through the transfer of a carbene or carbenoid species from a diazo compound to an olefin, orchestrated by a chiral catalyst. The choice of metal and ligand is paramount in dictating the stereochemical outcome.

The Workhorses: Rhodium and Ruthenium Catalysis

Rhodium and ruthenium complexes are among the most well-established and versatile catalysts for asymmetric cyclopropanation.[2] Chiral dirhodium(II) carboxylates and carboxamidates, in particular, have been extensively studied and applied.[3]

The catalytic cycle, broadly speaking, involves the reaction of the metal complex with a diazo compound to generate a highly reactive metal-carbene intermediate. This electrophilic species is then attacked by the nucleophilic alkene, leading to the formation of the cyclopropane ring and regeneration of the catalyst. The chiral ligands surrounding the metal center create a chiral environment that directs the approach of the alkene, thereby controlling the enantioselectivity of the reaction.[4]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation of an Electron-Deficient Alkene [5]

-

Materials:

-

Rh₂(S-TCPTAD)₄ (Adamantylglycine derived catalyst)

-

Substituted aryldiazoacetate

-

Electron-deficient alkene (e.g., acrylate or acrylamide)

-

Anhydrous solvent (e.g., pentane)

-

-

Procedure:

-

To a solution of the electron-deficient alkene (1.0 equiv) and the chiral rhodium catalyst (0.5-2 mol %) in the chosen anhydrous solvent at room temperature, is added a solution of the aryldiazoacetate (1.2 equiv) in the same solvent via syringe pump over a period of 1-4 hours.

-

The reaction mixture is stirred at room temperature until complete consumption of the diazo compound is observed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired chiral cyclopropane.

-

The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst, the diazo compound, and the alkene. For instance, the use of bulky ligands on the rhodium catalyst can enhance enantioselectivity by creating a more defined chiral pocket.[3]

Ruthenium-based catalysts, often featuring phenyloxazoline (Pheox) ligands, have also emerged as powerful tools for asymmetric cyclopropanation, demonstrating high efficacy for a broad range of olefins.[2][6]

The Earth-Abundant Contenders: Iron and Cobalt Catalysis

Driven by the need for more sustainable and economical synthetic methods, there has been a growing interest in replacing precious metals like rhodium and ruthenium with earth-abundant alternatives such as iron and cobalt.

Iron-catalyzed asymmetric cyclopropanation has been successfully achieved using chiral spiro-bisoxazoline ligands, affording high yields and excellent enantioselectivities (up to 97% ee) for intramolecular reactions.[7] For intermolecular reactions, chiral iron porphyrin complexes have shown promise, although the enantioselectivities are often more modest.[8]

Experimental Protocol: Iron-Catalyzed Deuterated Cyclopropanation [9]

-

Materials:

-

Iron(II) catalyst (e.g., FeCl₂)

-

Alkene

-

Dichloromethane-d₂ (CD₂Cl₂)

-

Reductant

-

Solvent

-

-

Procedure:

-

In a glovebox, an oven-dried vial is charged with the iron catalyst, the alkene, and a magnetic stir bar.

-

The solvent and dichloromethane-d₂ are added, followed by the reductant.

-

The vial is sealed and stirred at the specified temperature for the designated time.

-

Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods.

-

Cobalt complexes, particularly those with chiral porphyrin ligands, have proven to be highly effective for the asymmetric cyclopropanation of a wide variety of alkenes, including challenging electron-deficient substrates.[10][11] These reactions can often be performed without the need for slow addition of the diazo compound, making them operationally simpler.[11]

The Rise of Organocatalysis

In recent years, organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, and cyclopropanation is no exception. Chiral aminocatalysts, such as prolinol ethers, can catalyze the cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates to furnish highly functionalized chiral cyclopropanes with excellent enantio- and diastereoselectivities.[12][13]

II. Diastereoselective Cyclopropanation: Leveraging Existing Chirality

An alternative to creating a stereocenter de novo is to use a substrate that already contains a chiral element to direct the stereochemical outcome of the cyclopropanation. This can be achieved through the use of chiral auxiliaries or by employing substrates with pre-existing stereocenters.

The Simmons-Smith Reaction and Chiral Auxiliaries

The Simmons-Smith reaction, which typically involves the use of diiodomethane and a zinc-copper couple, is a classic method for cyclopropanation.[14] While the reaction itself is not inherently asymmetric, high levels of diastereoselectivity can be achieved by attaching a chiral auxiliary to the alkene substrate.[1] The auxiliary creates a biased conformational landscape, forcing the cyclopropanating agent to approach from the less sterically hindered face.

A particularly effective strategy involves the use of chiral sulfinamides as auxiliaries. The stereoselective Simmons-Smith cyclopropanation of chiral enesulfinamides provides access to α-tertiary cyclopropylamines with high diastereocontrol.[15]

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Enesulfinamide [15]

-

Materials:

-

Chiral enesulfinamide

-

Diiodomethane (CH₂I₂)

-

Diethylzinc (Et₂Zn)

-

Anhydrous solvent (e.g., dichloromethane)

-

-

Procedure:

-

To a solution of the chiral enesulfinamide in anhydrous dichloromethane at 0 °C is added diethylzinc.

-

Diiodomethane is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for the specified time.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

The chiral auxiliary can then be cleaved under acidic conditions to yield the free chiral cyclopropylamine.

-

The beauty of this approach lies in its predictability. By simply changing the stereochemistry of the chiral auxiliary, it is possible to access the opposite enantiomer of the cyclopropylamine product.

III. Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic synthesis harnesses the exquisite selectivity of enzymes for key transformations within a classical organic synthesis framework. This approach is particularly powerful for the synthesis of chiral molecules, as enzymes often operate with near-perfect enantio- and regioselectivity under mild conditions.[16]

Engineered enzymes, such as variants of myoglobin and cytochrome P450, have been developed to catalyze the asymmetric cyclopropanation of alkenes with diazo compounds.[17] These biocatalysts can exhibit remarkable substrate scope and achieve exceptional levels of diastereo- and enantioselectivity.[18]

Experimental Protocol: Chemoenzymatic Synthesis of a Chiral Cyclopropyl Ketone [18]

-

Materials:

-

Purified engineered myoglobin variant

-

Styrene derivative

-

Diazoketone

-

Buffer solution

-

Anaerobic chamber

-

-

Procedure:

-

In an anaerobic chamber, a solution of the engineered myoglobin in buffer is prepared.

-

The styrene derivative and the diazoketone are added.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 16 hours).

-

The reaction is quenched, and the product is extracted with an organic solvent (e.g., dichloromethane).

-

The extract is analyzed by chiral chromatography (SFC, GC, or HPLC) to determine the yield, diastereomeric excess, and enantiomeric excess.

-

The resulting chiral cyclopropyl ketone can then be converted to the corresponding cyclopropylamine via reductive amination.

-

The high selectivity of these biocatalysts often obviates the need for protecting groups and can lead to significantly streamlined synthetic routes.

IV. Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy for a particular chiral cyclopropylamine will depend on a variety of factors, including the desired stereochemistry, the substitution pattern of the target molecule, the availability of starting materials, and scalability. The following table provides a comparative overview of the key features of the methods discussed.

| Method | Catalyst/Reagent | Typical ee/dr | Advantages | Disadvantages |

| Rhodium/Ruthenium Catalysis | Chiral Rh(II) or Ru(II) complexes | >90% ee | High efficiency, broad substrate scope, well-established | Use of precious and often toxic metals, sensitivity to air and moisture |

| Iron/Cobalt Catalysis | Chiral Fe or Co complexes | 45-97% ee | Use of earth-abundant metals, sustainable | Can have lower enantioselectivity than Rh/Ru, catalyst development is ongoing |

| Organocatalysis | Chiral amines | >90% ee, >30:1 dr | Metal-free, environmentally benign, high stereoselectivity | Substrate scope can be limited, catalyst loading can be higher than metal catalysts |

| Diastereoselective Simmons-Smith | Chiral auxiliary + Zn(Cu)/CH₂I₂ | >95:5 dr | High diastereoselectivity, predictable stereochemical outcome | Requires stoichiometric chiral auxiliary, additional steps for auxiliary attachment and removal |

| Chemoenzymatic Synthesis | Engineered enzymes | >99% ee/de | Exceptional selectivity, mild reaction conditions, environmentally friendly | Requires specialized expertise in biocatalysis, enzyme stability and availability can be a concern |

V. Conclusion and Future Outlook

The synthesis of chiral cyclopropylamines is a vibrant and evolving field of research. While powerful and reliable methods based on precious metal catalysis continue to be refined, the development of more sustainable and economical approaches using earth-abundant metals and organocatalysts is gaining significant momentum. Furthermore, the application of biocatalysis is opening up new avenues for the synthesis of these valuable compounds with unparalleled levels of precision.

As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the synthetic toolkit available to medicinal chemists will continue to expand. This will undoubtedly accelerate the discovery and development of new therapeutics that harness the unique properties of the chiral cyclopropylamine scaffold to address unmet medical needs. The future of chiral cyclopropylamine synthesis is bright, with the promise of even more efficient, selective, and sustainable methods on the horizon.

VI. References

-

Wiley-VCH. (n.d.). Asymmetric Cyclopropanation. Retrieved from [Link]

-

Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(13), 2606–2611. Retrieved from [Link]

-

Berger, K. E., Martinez, R. J., Zhou, J., & Uyeda, C. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society, 145(17), 9441–9447. Retrieved from [Link]

-

Uyeda, C., & Kalb, A. E. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9441-9447. Retrieved from [Link]

-

Fasan, R. (2012). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 51(2), 432-436. Retrieved from [Link]

-

Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894. Retrieved from [Link]

-

Pérez-García, P. M., & Matute, R. (2015). Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. Journal of the American Chemical Society, 137(4), 1474-1484. Retrieved from [Link]

-

Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. Retrieved from [Link]

-

Iwasa, S., & Hamada, T. (2017). Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes. Accounts of Chemical Research, 50(10), 2459-2471. Retrieved from [Link]

-

Zhou, C., & Zhu, S. (2014). Enantioselective Iron-Catalyzed Intramolecular Cyclopropanation Reactions. Angewandte Chemie International Edition, 53(48), 13185-13189. Retrieved from [Link]

-

Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Retrieved from [Link]

-

van Vliet, M. C. A., et al. (2021). Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. ACS Catalysis, 11(17), 10856-10867. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

-

Wang, W., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium. Chemical Science, 15, 10237-10243. Retrieved from [Link]

-

Doyle, M. P., & Hu, W. (2003). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. The Journal of Organic Chemistry, 68(23), 8979-8984. Retrieved from [Link]

-

Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Retrieved from [Link]

-

Liu, G., et al. (2025). Iron-Modulated Chemoselective Cyclopropanation and Chlorocarbonation of Alkenes with Diborodichloromethane. CCS Chemistry. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Chiral ruthenium porphyrin-catalyzed asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate as the carbene source. Organic Chemistry Frontiers, 9(1), 118-124. Retrieved from [Link]

-

Kégl, T., et al. (2018). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics, 37(15), 2534-2544. Retrieved from [Link]

-

Hernandez, K. E., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 12(10), 6049-6057. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective cyclopropanation with vinyldiazoacetates. Retrieved from [Link]

-

Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

-

Hu, W., et al. (2005). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Journal of the American Chemical Society, 127(45), 15756-15757. Retrieved from [Link]

-

Beilstein Journals. (2022, February 3). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Retrieved from [Link]

-

Nagib, D. A., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science, 15, 10244-10250. Retrieved from [Link]

-

Li, Y., et al. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 21(25), 5543-5549. Retrieved from [Link]

-

Kégl, T., et al. (2018). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics, 37(15), 2534-2544. Retrieved from [Link]

-

Rivas, F. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 110(5), 2616-2674. Retrieved from [Link]

-

Leśniak, S., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(16), 4983. Retrieved from [Link]

-

Nagib, D. A., et al. (2024). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Organic Letters, 26(3), 646-651. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Organocatalytic Michael Addition–Cyclisation Cascade of Cyclopentane-1,2-dione with Alkylidene Malononitriles. Retrieved from [Link]

-

Wang, J., et al. (2016). Enantioselective Cyclopropanation with α-Alkyl-α-diazoesters Catalyzed by Chiral Oxazaborolidinium Ion: Total Synthesis of (+)-Hamavellone B. Angewandte Chemie International Edition, 55(4), 1436-1440. Retrieved from [Link]

-

Doyle, H. M. L., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 118(33), 7865-7866. Retrieved from [Link]

-

UTEP ScholarWorks. (n.d.). Synthesis, resolution, and diastereoselectivity of the chiral auxiliary trans-2-(9H-fluoren-9-yl)cyclohexanol. Retrieved from [Link]

-

Zhang, X. P., et al. (2003). Diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by cobalt porphyrins. Journal of the American Chemical Society, 125(42), 12971-12979. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of a chemoenzymatic cascade for the synthesis of chiral α-benzyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)‐N,N′‐Di(tert‐butoxycarbonyl)cyclohex‐4‐ene‐1,2‐diamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

-

Johnson Matthey. (n.d.). An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoenzymatic synthesis strategy from methyl ketones to chiral amine alcohols. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective iron-catalyzed intramolecular cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [dr.lib.iastate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sas.rochester.edu [sas.rochester.edu]

- 18. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-1-Cyclopropylethanamine: An In-depth Technical Guide

Introduction: The Significance of (R)-1-Cyclopropylethanamine in Modern Drug Discovery

(R)-1-Cyclopropylethanamine is a chiral primary amine that has emerged as a critical building block in medicinal chemistry. Its unique combination of a stereogenic center adjacent to a cyclopropyl group imparts favorable pharmacological properties to drug candidates, including enhanced metabolic stability, improved potency, and desirable lipophilicity. Consequently, the development of efficient and scalable enantioselective syntheses of this key intermediate is of paramount importance for researchers and professionals in the pharmaceutical industry. This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of (R)-1-Cyclopropylethanamine, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to empower scientists in their synthetic endeavors.

Strategic Approaches to the Asymmetric Synthesis of (R)-1-Cyclopropylethanamine

The enantioselective synthesis of (R)-1-Cyclopropylethanamine can be broadly categorized into three primary strategies:

-

Chiral Auxiliary-Mediated Synthesis: This classical yet robust approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key reaction, followed by its removal to afford the desired enantiomerically enriched product.

-

Asymmetric Catalysis: The use of a chiral catalyst to create a stereoselective reaction environment is a highly efficient and atom-economical method. Asymmetric hydrogenation of a prochiral imine is a prominent example.

-

Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative, where an enzyme is employed to differentiate between the two enantiomers of a racemic mixture.

This guide will now explore each of these strategies in detail, providing both the theoretical framework and practical guidance for their implementation.

Chiral Auxiliary-Mediated Synthesis: A Scalable and Reliable Route

The use of a chiral auxiliary is a well-established and scalable method for the synthesis of chiral amines.[1] This strategy relies on the covalent coupling of a chiral molecule to a prochiral substrate to form diastereomers, which can then be separated or, more elegantly, one diastereomer can be formed preferentially in a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically pure amine.[1]

A particularly effective and industrially viable approach for the synthesis of (R)-1-Cyclopropylethanamine employs (S)-(-)-α-phenylethylamine as the chiral auxiliary.[1] The synthesis proceeds through three key steps:

-

Diastereoselective Imine Formation: Condensation of cyclopropyl methyl ketone with (S)-(-)-α-phenylethylamine forms a chiral imine.

-

Diastereoselective Reduction: The imine is reduced to the corresponding secondary amine. The stereochemistry of the chiral auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer.

-

Debenzylation: The chiral auxiliary is removed via hydrogenolysis to yield the target (R)-1-Cyclopropylethanamine.

Mechanistic Rationale for Stereocontrol

The stereochemical outcome of the reduction step is governed by the principles of steric hindrance. The bulky phenyl group of the (S)-(-)-α-phenylethylamine auxiliary effectively blocks one face of the imine C=N double bond. Consequently, the hydride reducing agent preferentially attacks from the less hindered face, leading to the formation of the desired (R,S)-diastereomer of the secondary amine.

Figure 1: Workflow of the chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-N-(1-Cyclopropylethylidene)-1-phenylethanamine (Chiral Imine)

-

To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as toluene or THF, add (S)-(-)-α-phenylethylamine (1.0 eq).

-

Add a catalytic amount of a Lewis acid (e.g., TiCl₄ or a milder acid like p-toluenesulfonic acid) to facilitate the condensation.

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude imine is typically used in the next step without further purification.

Step 2: Synthesis of (R)-N-((S)-1-Phenylethyl)-1-cyclopropylethanamine (Diastereomeric Secondary Amine)

-

Dissolve the crude chiral imine from the previous step in a suitable solvent, such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions. The choice of a relatively small reducing agent is crucial to maximize the steric influence of the chiral auxiliary.[2]

-

Allow the reaction to warm to room temperature and stir for several hours until the imine is fully reduced (monitor by TLC or GC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric excess (de) can be determined at this stage by NMR or chiral HPLC.

Step 3: Synthesis of (R)-1-Cyclopropylethanamine

-

Dissolve the crude secondary amine in a suitable solvent, such as methanol or ethanol.

-

Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) in a hydrogenation apparatus.

-

Stir the reaction at room temperature until the debenzylation is complete (monitor by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude (R)-1-Cyclopropylethanamine.

-

Purify the product by distillation or by salt formation (e.g., hydrochloride salt) and recrystallization to obtain the final product with high enantiomeric purity.

| Parameter | Chiral Auxiliary Method |

| Starting Materials | Cyclopropyl methyl ketone, (S)-(-)-α-phenylethylamine |

| Key Reagents | Lewis acid catalyst, NaBH₄, Pd/C, H₂ |

| Typical Overall Yield | 60-75% |

| Typical Enantiomeric Excess (ee) | >98% |

| Advantages | Scalable, reliable, high enantioselectivity, recoverable auxiliary |

| Disadvantages | Multi-step process, use of stoichiometric chiral auxiliary |

Asymmetric Hydrogenation of Prochiral Imines: An Atom-Economical Approach

Asymmetric hydrogenation is a powerful and highly atom-economical method for the synthesis of chiral amines. This approach involves the direct reduction of a prochiral imine using molecular hydrogen in the presence of a chiral transition metal catalyst. Iridium and rhodium-based catalysts with chiral phosphine ligands are commonly employed for this transformation.[3]

For the synthesis of (R)-1-Cyclopropylethanamine, the key step is the asymmetric hydrogenation of the N-aryl or N-alkyl imine derived from cyclopropyl methyl ketone. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Mechanism of Asymmetric Hydrogenation

The catalytic cycle of asymmetric hydrogenation typically involves the following key steps:

-

Oxidative Addition: The iridium or rhodium catalyst reacts with molecular hydrogen to form a dihydride complex.

-

Substrate Coordination: The prochiral imine coordinates to the metal center.

-

Migratory Insertion: One of the hydride ligands is transferred to the imine carbon, and the nitrogen atom coordinates to the metal, forming a chiral amido complex. This step determines the stereochemistry of the final product.

-

Reductive Elimination: The second hydride is transferred to the amido intermediate, releasing the chiral amine and regenerating the active catalyst.

Figure 2: Simplified catalytic cycle for asymmetric imine hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of the Prochiral Imine

-

Synthesize the N-aryl or N-alkyl imine of cyclopropyl methyl ketone following a similar condensation procedure as described in the chiral auxiliary section, using a non-chiral amine (e.g., aniline or benzylamine).

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure reactor with the prochiral imine (1.0 eq) and a suitable chiral catalyst system. A common and effective catalyst system consists of an iridium precursor such as [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., a derivative of BINAP or SEGPHOS). The catalyst loading is typically low (0.1-1 mol%).

-

Add a degassed solvent, such as methanol, ethanol, or dichloromethane.

-

Seal the reactor and purge it with argon, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (typically 10-50 bar).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for the required time (a few hours to 24 hours).

-

Monitor the reaction progress by GC or HPLC.

-

Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to remove the catalyst. If a cleavable N-protecting group was used (e.g., benzyl), it can be removed by hydrogenolysis as described previously.

| Parameter | Asymmetric Hydrogenation |

| Starting Materials | Cyclopropyl methyl ketone, a primary amine (e.g., aniline) |

| Key Reagents | Chiral Iridium or Rhodium catalyst, H₂ |

| Typical Overall Yield | 80-95% |

| Typical Enantiomeric Excess (ee) | 90-99% |

| Advantages | High atom economy, catalytic use of chirality, direct |

| Disadvantages | Requires specialized high-pressure equipment, catalyst cost |

Enzymatic Kinetic Resolution: A Green and Highly Selective Method

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate a racemic mixture. In the context of synthesizing (R)-1-Cyclopropylethanamine, a lipase can be used to selectively acylate the (S)-enantiomer of a racemic mixture of 1-cyclopropylethanamine, leaving the desired (R)-enantiomer unreacted.

Principle of Enzymatic Kinetic Resolution

The basis of this method is the difference in the rate of reaction of the two enantiomers with the enzyme. The enzyme's chiral active site preferentially binds and catalyzes the acylation of one enantiomer (in this case, the (S)-amine) at a much faster rate than the other. This allows for the separation of the unreacted (R)-amine from the acylated (S)-amide.

A more advanced approach is Dynamic Kinetic Resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired acylated enantiomer. However, for simplicity, we will focus on the standard kinetic resolution here.

Figure 3: Principle of enzymatic kinetic resolution of 1-cyclopropylethanamine.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic 1-Cyclopropylethanamine

-

Prepare racemic 1-cyclopropylethanamine via standard reductive amination of cyclopropyl methyl ketone with ammonia or an ammonia source, followed by reduction with a non-chiral reducing agent like NaBH₄ or catalytic hydrogenation with a non-chiral catalyst.

Step 2: Enzymatic Kinetic Resolution

-

To a solution of racemic 1-cyclopropylethanamine (1.0 eq) in a suitable organic solvent (e.g., toluene, hexane, or MTBE), add an acyl donor such as ethyl acetate or isopropyl acetate (0.5-0.6 eq).

-

Add the lipase, for example, immobilized Candida antarctica lipase B (CAL-B, often sold as Novozym 435), typically at a loading of 10-50 mg per mmol of substrate.

-

Stir the suspension at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining amine and the conversion. The reaction is typically stopped at or near 50% conversion to maximize the ee of both the product and the unreacted starting material.

-

Once the desired conversion is reached, filter off the enzyme.

-

The reaction mixture now contains the (R)-amine and the (S)-amide. These can be separated by standard techniques such as column chromatography or by an acid-base extraction. For the latter, an acidic wash will extract the basic (R)-amine into the aqueous phase, leaving the neutral (S)-amide in the organic phase. The (R)-amine can then be recovered by basifying the aqueous phase and extracting with an organic solvent.

| Parameter | Enzymatic Kinetic Resolution |

| Starting Materials | Racemic 1-cyclopropylethanamine |

| Key Reagents | Lipase (e.g., CAL-B), Acyl donor (e.g., ethyl acetate) |

| Typical Yield | <50% for the desired enantiomer (in standard KR) |

| Typical Enantiomeric Excess (ee) | >99% |

| Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly |

| Disadvantages | Maximum 50% yield for the desired enantiomer (in standard KR), requires separation of product from starting material |

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for (R)-1-Cyclopropylethanamine depends on several factors, including the desired scale of the synthesis, available equipment, cost considerations, and the required level of enantiopurity.

-

The chiral auxiliary-mediated synthesis is a highly reliable and scalable method that consistently delivers high enantiopurity, making it well-suited for industrial applications.

-

Asymmetric hydrogenation offers a more atom-economical and elegant solution, though it may require more specialized equipment and catalyst optimization.

-

Enzymatic kinetic resolution provides an environmentally friendly and highly selective method, particularly suitable for smaller-scale syntheses where a yield of less than 50% for the desired enantiomer is acceptable.

By understanding the principles and practicalities of each of these methods, researchers and drug development professionals can make informed decisions to efficiently access this valuable chiral building block for their discovery and development programs.

References

-

Bertus, P.; Caillé, J. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. 2025 , 125 (6), 3242-3377. [Link][4]

-

Wu, J.; Chen, G.; Hu, J. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. Chemistry. 2004 , 10 (23), 5943-5951. [Link][3]

-

D'Andrea, L.; Jademyr, S. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. 2025 , 21, 39-46. [Link][5][6]

-

Poppe, L.; Oláh, M.; Tasnádi, G.; et al. Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Tetrahedron: Asymmetry. 2012 , 23 (15-16), 1123-1132. [Link][7]

-

Kozhushkov, S. I.; Khlebnikov, A. F.; Kostikov, R. R.; et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. 2011 , 7, 1003-1006. [Link][8][9]

-

Cheeseman, M.; Davies, I. R.; Axe, P.; et al. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry. 2009 , 7 (17), 3537-3548. [Link][10]

-

Blaser, H. U.; Pugin, B.; Spindler, F. New iridium catalysed methods for enantioselective imine hydrogenation. Journal of Molecular Catalysis A: Chemical. 2005 , 231 (1-2), 1-10. [Link][11]

-

Saavedra, J. Z.; Resendez, A.; Rovira, A.; et al. Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines. The Journal of Organic Chemistry. 2012 , 77 (1), 221-228. [Link][12]

-

Gawroński, J.; Kaźmierczak, F.; Kawa, M. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Symmetry. 2020 , 12 (11), 1772. [Link][2]

-

Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1. [1]

-

Bäckvall, J. E.; Pàmies, O.; Andersson, P. G. Catalysts for the Asymmetric Transfer Hydrogenation of Various Ketones from [3-[(2S)-2-[(diphenylphosphanyl)oxy]-3-phenoxypropyl]-1-methyl-1H-imidazol-3-ium chloride] and [Ru(η6-arene)(μ-Cl)Cl]2 , Ir(η5-C5Me5)(μ-Cl)2. Advanced Synthesis & Catalysis. 2002 , 344 (6-7), 662-667. [Link][13]

-

Liu, Q.; Zhang, X. Asymmetric hydrogenation of ketimines with minimally different alkyl groups. Nature. 2024 , 630 (8015), 101-107. [Link][14]

-

Blaser, H. U.; Spindler, F. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. Molecules. 2022 , 27 (16), 5163. [Link][15]

-

Kamal, A.; Reddy, K. S.; Kumar, K. R. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen. 2014 , 3 (5), 185-190. [Link][16]

-

de Souza, R. O. M. A.; Antunes, O. A. C. Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society. 2012 , 23 (8), 1503-1510. [Link][17]

-

Yoshimoto, F. K. Lipase-Catalyzed Acetylation of Racemic Citronellol and Determination of Enantioselectivity through Derivatization by: (i) Esterification or (ii) Oxidation-Hydrolysis. protocols.io. 2025 . [Link][18]

-

Wzorek, A.; Mączka, W.; Grabarczyk, M. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules. 2024 , 29 (19), 4583. [Link][19]

-

Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. CN106631824B. [21]

-

Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. Molecules. 2022 , 27 (12), 3747. [Link][22]

-

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules. 2022 , 27 (20), 7064. [Link][23]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link][24]

-

Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link][25]

-

Chiral Auxiliary Approaches to the Synthesis of Compounds Possessing Elements of Axial, Planar and Helical Chirality. ResearchGate. [Link][26]

-

One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link][27]

Sources

- 1. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study [academia.edu]

- 8. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 10. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Thesis | New iridium catalysed methods for enantioselective imine hydrogenation | ID: 4m90dw15c | STAX [stax.strath.ac.uk]

- 12. Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric hydrogenation of ketimines with minimally different alkyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Lipase-Catalyzed Acetylation of Racemic Citronellol and Determination of Enantioselectivity through Derivat... [protocols.io]

- 19. mdpi.com [mdpi.com]

- 20. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. longdom.org [longdom.org]

- 25. summit.sfu.ca [summit.sfu.ca]

- 26. researchgate.net [researchgate.net]

- 27. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Solubility of (R)-1-Cyclopropylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract